molecular formula C29H26N4O3S B2597494 N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034472-09-6

N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2597494
CAS No.: 2034472-09-6
M. Wt: 510.61
InChI Key: ZJCFTXBJNBLOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin-4-one core. This scaffold is substituted at position 3 with a 4-methoxyphenyl group, at position 7 with a phenyl ring, and at position 2 with a thioacetamide moiety linked to a 3-ethylphenyl substituent. The compound’s structure integrates key pharmacophoric elements:

  • Pyrrolo-pyrimidinone core: Known for its role in kinase inhibition and nucleic acid mimicry .
  • 4-Methoxyphenyl group: Enhances lipophilicity and modulates electronic properties via electron-donating effects .
  • Thioacetamide side chain: Contributes to hydrogen bonding and sulfur-mediated interactions with biological targets .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S/c1-3-19-8-7-11-21(16-19)31-25(34)18-37-29-32-26-24(20-9-5-4-6-10-20)17-30-27(26)28(35)33(29)22-12-14-23(36-2)15-13-22/h4-17,30H,3,18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCFTXBJNBLOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3O3SC_{25}H_{23}N_{3}O_{3}S. Its structural features include a pyrrolo[3,2-d]pyrimidine moiety that is linked to an ethylphenyl group and a methoxyphenyl group. The presence of a thioacetamide functional group suggests potential interactions with biological targets.

Structural Representation

PropertyValue
Molecular FormulaC25H23N3O3S
SMILESCCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC
InChIInChI=1S/C25H23N3O3S/c1-3...

Biological Activity Overview

The biological activities of this compound can be categorized into various therapeutic areas:

  • Anticancer Activity : Compounds with similar structural motifs have shown promising anticancer properties. The pyrrolo[3,2-d]pyrimidine structure is known for its ability to inhibit specific kinases involved in cancer proliferation. Research indicates that derivatives of this compound may exhibit selective cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : The thioacetamide component suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating that this compound may also possess antibacterial properties.
  • Anti-inflammatory Effects : The presence of methoxy groups in the structure has been associated with anti-inflammatory activity in other compounds. This suggests that this compound may also exhibit similar effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

  • Kinase Inhibition : Similar pyrrolo[3,2-d]pyrimidine derivatives have been shown to inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with thio groups can influence ROS levels in cells, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies : A study on pyrrolo[3,2-d]pyrimidine derivatives reported IC50 values indicating significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HT29), suggesting that the target compound could have similar efficacy .
  • Antimicrobial Evaluation : Research on thioacetamide derivatives demonstrated broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL against different bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide are compared below with three analogs (Table 1).

Table 1: Structural and Functional Comparison of Pyrrolo-Pyrimidinone Derivatives

Compound Name Core Structure R1 (Position 3) R2 (Position 7) Side Chain (Position 2) Key Properties
Target Compound Pyrrolo[3,2-d]pyrimidin-4-one 4-Methoxyphenyl Phenyl N-(3-ethylphenyl)thioacetamide High lipophilicity; potential for kinase inhibition
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Pyrrolo[3,2-d]pyrimidin-4-one Butyl Phenyl N-(3,4-dichlorophenyl)thioacetamide Enhanced electron-withdrawing effects; possible cytotoxicity
N-(4-Acetylphenyl)-2-[[3-(4-ethoxyphenyl)-3,4,5,6,7,8-hexahydro-7-methyl-4-oxopyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio]acetamide Thieno[2,3-d]pyrimidin-4-one 4-Ethoxyphenyl Hexahydro ring N-(4-acetylphenyl)thioacetamide Increased rigidity; altered solubility due to fused thiophene ring
Compound 24 (Molecules, 2010) Pyrido-thieno-pyrimidin-4-one 7-Methyl Phenylamino Acetamide Lower molecular weight (369.44 g/mol); moderate synthetic yield (73%)

Key Findings:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound improves membrane permeability compared to the 3,4-dichlorophenyl analog, which may exhibit higher toxicity due to halogenated substituents .

Core Heterocycle Variations: Replacement of the pyrrolo-pyrimidinone core with a thieno[2,3-d]pyrimidinone () introduces a sulfur atom, altering π-π stacking interactions and redox properties .

Side Chain Modifications :

  • The thioacetamide linker in the target compound enables disulfide bond formation in biological systems, unlike the simpler acetamide in Compound 24 .
  • The 3-ethylphenyl group balances lipophilicity and solubility, whereas the 4-acetylphenyl substituent () may increase metabolic instability .

Synthetic Accessibility :

  • Compound 24’s synthesis (73% yield) suggests efficient acetylation protocols, whereas the target compound’s bulkier substituents may require optimized reaction conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what analytical methods validate its purity and structure?

  • Methodology :

  • Synthesis : A multi-step approach is typical:

Cyclocondensation : Formation of the pyrrolo[3,2-d]pyrimidinone core via base-catalyzed cyclization (e.g., using ammonium acetate in acetic acid) .

Thioacetylation : Introduction of the thioacetamide group via nucleophilic substitution with mercaptoacetic acid derivatives under anhydrous conditions .

  • Characterization :
  • X-ray crystallography (e.g., SHELX refinement) for absolute configuration .
  • NMR/FTIR to confirm functional groups (e.g., methoxy, thioether) .
  • HPLC-MS for purity assessment (≥95% by area normalization) .

Q. What are the critical structural features influencing this compound’s reactivity?

  • Key Features :

  • Thioether linkage : Enhances nucleophilic substitution potential .
  • 4-Oxo-pyrrolopyrimidine core : Stabilizes π-π stacking interactions in crystallographic studies (e.g., bond angles: C11–N1–C14 = 113.77°, C11–N2–C12 = 122.77°) .
  • Methoxy and ethylphenyl substituents : Modulate solubility and steric hindrance .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thioacetylation step, given steric hindrance from the 3-ethylphenyl group?

  • Methodology :

  • Design of Experiments (DoE) : Use response surface modeling to optimize solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst (e.g., DMAP) .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track thiolate intermediate formation .
  • Alternative reagents : Test tert-butylthiol or thiourea derivatives to reduce byproducts .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Approach :

  • Force field validation : Compare DFT-calculated dipole moments (e.g., B3LYP/6-31G*) with experimental crystallographic data (e.g., torsion angles: C9–C8–C31–C21 = −1.4°) .
  • Solvation models : Test COSMO-RS vs. explicit solvent MD simulations to refine partition coefficient (logP) predictions .
  • Experimental replication : Validate bioactivity in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies mitigate crystallographic disorder in the 4,5-dihydro-3H-pyrrolopyrimidine core during X-ray analysis?

  • Solutions :

  • Low-temperature data collection (100 K) to reduce thermal motion artifacts .
  • Twinned refinement : Use SHELXL’s TWIN/BASF commands for multi-domain crystals .
  • Hydrogen bonding analysis : Map interactions (e.g., N–H···O=C) to identify stable conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.